molecular formula C9H8BrN3O2 B8331497 6-amino-5-bromo-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-bromo-1H-indazole-7-carboxylic acid methyl ester

Cat. No. B8331497
M. Wt: 270.08 g/mol
InChI Key: MMJIKDUYHKCIKA-UHFFFAOYSA-N
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Patent
US08658801B2

Procedure details

To a mixture of 3.4 g (17.78 mmol) of 6-amino-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 10, in 34 mL of N,N-dimethylformamide is added 3.16 g (17.78 mmol) of N-bromosuccinimide. The reaction is stirred at ambient temperature 4 hours. After concentration in vacuo the residue is triturated in ethyl acetate and after filtration 3.38 g of a brownish solid are obtained. The filtrate is evaporated and submitted to column chromatography purification on silica gel with hexanes and ethyl acetate as eluents to afford 563 mg of a white solid. In totality 3.95 g (82%) of a product are obtained; LC/MS:270/272 (M+H)+.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4].[Br:15]N1C(=O)CCC1=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[C:6]([NH2:14])=[C:7]([Br:15])[CH:8]=[C:9]2[C:13]=1[NH:12][N:11]=[CH:10]2)=[O:4]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=C2C=NNC12)N
Step Two
Name
Quantity
3.16 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at ambient temperature 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo the residue
CUSTOM
Type
CUSTOM
Details
is triturated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
after filtration 3.38 g of a brownish solid
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
submitted to column chromatography purification on silica gel with hexanes and ethyl acetate as eluents

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1C(=C(C=C2C=NNC12)Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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